Structural Mass Difference Versus Parent Romifidine Defines Analytical Specificity
4-Hydroxy Romifidine differs from the parent romifidine by a single aromatic hydroxylation, producing a +16 Da mass shift. This mass difference is the primary determinant of MRM transition uniqueness in triple-quadrupole LC–MS/MS methods; the parent romifidine cannot co-elute with or substitute for the 4-hydroxy metabolite in validated bioanalytical assays [1]. The parent romifidine has molecular formula C₉H₉BrFN₃ (MW 258.09), while 4-Hydroxy Romifidine has C₉H₉BrFN₃O (MW 274.09) .
| Evidence Dimension | Molecular weight (monoisotopic mass; g/mol) |
|---|---|
| Target Compound Data | 274.09 (C₉H₉BrFN₃O) |
| Comparator Or Baseline | Romifidine (parent): 258.09 (C₉H₉BrFN₃) |
| Quantified Difference | +16 Da (Δm/z = 16) |
| Conditions | Mass spectrometric analysis; electrospray ionization (ESI+) mode typical for polar imidazoline compounds |
Why This Matters
A +16 Da mass shift is essential for the selectivity of MRM transitions in LC–MS/MS, enabling unambiguous quantification of the 4-hydroxy metabolite in the presence of parent drug without interference.
- [1] Romifidine (parent) chemical structure: N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine; MW 258.09. ScienceDirect. URL: https://www.sciencedirect.com/topics/agricultural-and-biological-sciences/romifidine View Source
